molecular formula C9H19NO B13187557 1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol

1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol

Cat. No.: B13187557
M. Wt: 157.25 g/mol
InChI Key: AGOIOJINZMPWPY-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that combines a cyclobutane ring with an amino group and a hydroxyl group

Preparation Methods

The synthesis of 1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclobutanone with 1-aminobutan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol can be compared with similar compounds such as:

    1-(1-Aminobutan-2-yl)-2-methylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol: Similar structure but with a different ring size. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)-3-methylcyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-8(6-10)9(11)4-7(2)5-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

AGOIOJINZMPWPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CC(C1)C)O

Origin of Product

United States

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